4-Cyclohexylbutan-1-amine

Beschreibung

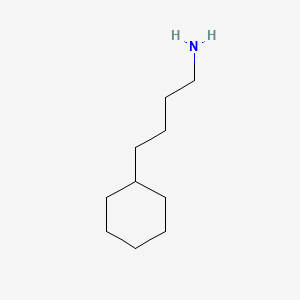

4-Cyclohexylbutan-1-amine (CAS: 4441-59-2) is a primary aliphatic amine with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol . Its structure consists of a cyclohexyl group attached to a four-carbon alkyl chain terminating in a primary amine (–NH₂). Key identifiers include the SMILES notation C1CCC(CC1)CCCCN and InChIKey NQJLVGQKPMVHTD-UHFFFAOYSA-N, which highlight its cyclohexane ring and linear butylamine chain .

Physicochemical properties include a density of 0.859 g/cm³, boiling point of 212.7°C at 760 mmHg, and a refractive index of 1.463 . The compound is classified under GHS hazard codes H302 (harmful if swallowed) and H319 (causes serious eye irritation), necessitating precautions such as protective gloves and ventilation during handling .

Eigenschaften

IUPAC Name |

4-cyclohexylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJLVGQKPMVHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388904 | |

| Record name | 4-cyclohexylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-59-2 | |

| Record name | 4-cyclohexylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4441-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-Cyclohexylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 4-cyclohexylbutanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This reaction typically occurs under mild conditions and yields the desired amine with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-cyclohexylbutanenitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion to the amine .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclohexylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form corresponding nitriles or amides under specific conditions.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Alkyl halides and base catalysts are typically used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitriles or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Cyclohexylbutan-1-amine has garnered attention in drug development due to its structural similarities with existing pharmaceuticals. Its applications include:

- Drug Design : The compound's unique structure may lead to the development of new drugs targeting specific biological pathways. Initial studies suggest potential interactions with neurotransmitter systems, which could influence mood and behavior .

- Antimicrobial Activity : Research indicates significant antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be used to create more complex molecules through various chemical reactions including oxidation, reduction, and substitution.

- Polymer Production : The primary amine group allows it to act as a precursor for synthesizing polymers, potentially leading to innovative materials with tailored properties.

Industrial Applications

The compound is also valuable in industrial settings:

- Specialty Chemicals : Used as an intermediate in the synthesis of agrochemicals and functional materials, contributing to advancements in material science.

- Catalysis : Its unique structure may enhance the performance of catalysts in various chemical reactions, making it an area of interest for research and development.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound was tested in vitro, showing promising results that indicate potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Polymer Synthesis

In another study, researchers explored the use of this compound as a precursor for creating novel polymers. The results indicated that polymers synthesized from this compound exhibited enhanced mechanical properties compared to those made from traditional amines.

Wirkmechanismus

The mechanism of action of 4-Cyclohexylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways and result in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Cyclohexanamine (CAS 108-91-8) is structurally simpler, lacking the extended alkyl chain of this compound. This results in a lower molecular weight (99.18 vs. 155.28) and boiling point (134–135°C vs. 212.7°C) , reflecting reduced van der Waals interactions .

- 4,4'-Methylenebis(cyclohexylamine) (CAS 6864-37-5) has a higher molecular weight (208.34) due to its dimeric structure.

- 4-(Cyclobutylmethyl)oxan-4-amine incorporates an oxygen-containing oxane ring, increasing polarity compared to this compound. This may enhance solubility in polar solvents .

Physicochemical and Toxicological Comparison

| Property | This compound | Cyclohexanamine | 4,4'-Methylenebis(cyclohexylamine) |

|---|---|---|---|

| Boiling Point (°C) | 212.7 | 134–135 | >250 (estimated) |

| Density (g/cm³) | 0.859 | 0.865 | ~0.95 (estimated) |

| GHS Hazards | H302, H319 | H314, H335 | H302, H312 (analogue data) |

| Applications | Pharmaceutical intermediate | Solvent, corrosion inhibitor | Polymer crosslinker |

Toxicity Insights :

- This compound exhibits oral toxicity (H302) and eye irritation (H319) , while cyclohexanamine is more acutely toxic, with hazards including skin corrosion (H314) and respiratory irritation (H335) .

- For 4,4'-methylenebis(cyclohexylamine), toxicological data are extrapolated from its methyl-substituted analogue (CAS 6864-37-5), which shares similar hazards due to structural and functional group similarities .

Biologische Aktivität

4-Cyclohexylbutan-1-amine (C10H21N) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological properties of this compound, focusing on its antimicrobial and anti-inflammatory effects, synthetic routes, and applications in drug development.

This compound is characterized by its amine functional group and cyclohexyl moiety. It can be synthesized through various methods, including reductive amination of cyclohexylbutanone or through the direct amination of cyclohexylbutanol. The following table summarizes common synthetic routes:

| Synthetic Method | Reagents | Conditions |

|---|---|---|

| Reductive Amination | Cyclohexylbutanone + Ammonia | Catalytic hydrogenation |

| Direct Amination | Cyclohexylbutanol + Ammonia | Heating with a suitable catalyst |

| Hydrolysis of Derivatives | 4-Cyclohexylbutanoic acid + Amine | Acidic or basic conditions |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate pro-inflammatory cytokines, potentially reducing inflammation in models of chronic inflammatory diseases. In a mouse model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema, indicating its efficacy in reducing inflammatory responses .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of cyclohexylamines, including this compound. The results highlighted its broad-spectrum activity and low toxicity profile compared to traditional antibiotics .

- Inflammation Model : In research conducted on a rat model for rheumatoid arthritis, this compound was administered to assess its effects on joint inflammation. The findings revealed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential therapeutic role in managing autoimmune conditions .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Notably:

- Antimicrobial Activity : The compound disrupts microbial membranes by integrating into lipid bilayers, leading to increased permeability and eventual cell death.

- Anti-inflammatory Activity : It inhibits the signaling pathways associated with pro-inflammatory cytokine production, thereby modulating immune responses.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Activity |

|---|---|---|

| Cyclohexanemethanol | C7H14O | Moderate antimicrobial activity |

| Cyclohexylbutanoic acid | C10H18O2 | Anti-inflammatory properties |

| Cyclohexylamine | C6H13N | Limited biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.